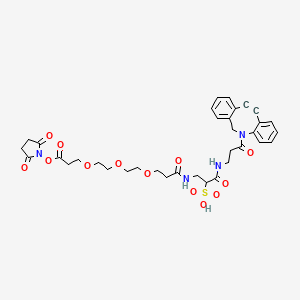![molecular formula C34H36N4O4Pd B12389160 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is a complex organometallic compound It consists of a porphyrin core with various substituents and a palladium ion coordinated to the porphyrin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. The reaction is carried out under acidic conditions, and the product is purified through chromatography.
Introduction of Substituents: The carboxyethyl, diethyl, and tetramethyl groups are introduced through various substitution reactions. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Coordination of Palladium: The final step involves the coordination of palladium to the porphyrin ring. This is achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key challenges in industrial production include maintaining the purity of the product and optimizing reaction conditions to maximize yield. Advanced techniques such as continuous flow synthesis and automated purification systems are often employed to address these challenges.
Análisis De Reacciones Químicas
Types of Reactions
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the porphyrin ring.
Reduction: Reduction reactions can also occur, particularly at the palladium center.
Substitution: The substituents on the porphyrin ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used. These reactions are often carried out under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can result in the formation of reduced palladium complexes.
Aplicaciones Científicas De Investigación
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) involves several key steps:
Coordination to Target Molecules: The palladium center can coordinate to various target molecules, facilitating their activation.
Generation of Reactive Species: Upon exposure to light or other stimuli, the compound can generate reactive species, such as singlet oxygen, which can interact with and destroy target molecules.
Pathway Involvement: The compound can interact with various molecular pathways, including those involved in oxidative stress and apoptosis, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid
- 3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is unique due to the presence of the palladium ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications such as catalysis and photodynamic therapy, where the palladium center plays a crucial role in the compound’s activity.
Propiedades
Fórmula molecular |
C34H36N4O4Pd |
|---|---|
Peso molecular |
671.1 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
DPXQRRRPKNHEGY-UHFFFAOYSA-L |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
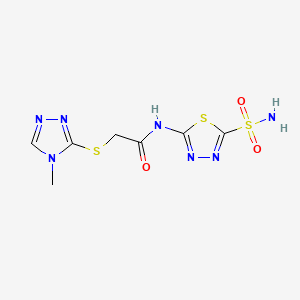
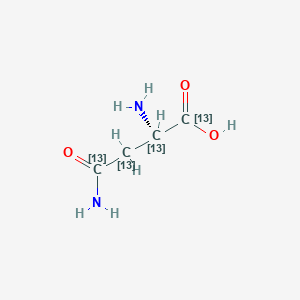
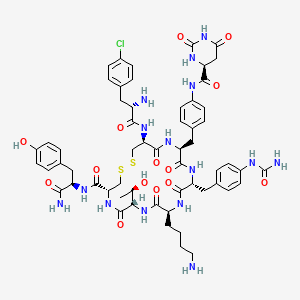
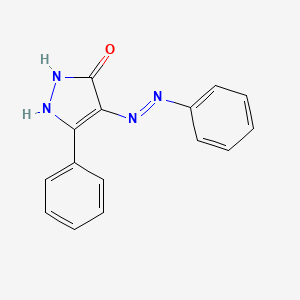


![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)


